molecular formula C19H21NO4 B6412574 3-(4-Boc-aminophenyl)-2-methylbenzoic acid CAS No. 1261940-71-9

3-(4-Boc-aminophenyl)-2-methylbenzoic acid

Cat. No.: B6412574
CAS No.: 1261940-71-9
M. Wt: 327.4 g/mol
InChI Key: RWIIUVAEZMEIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Boc-aminophenyl)-2-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Boc-aminophenyl)-2-methylbenzoic acid typically involves the protection of the amino group on the phenyl ring with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Trifluoroacetic acid is often used to remove the Boc group under mild acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines after Boc group removal.

Scientific Research Applications

3-(4-Boc-aminophenyl)-2-methylbenzoic acid is widely used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable conjugates.

    Medicine: It is employed in the design of prodrugs, where the Boc group can be removed in vivo to release the active drug.

    Industry: The compound is used in the production of polymers and other materials that require specific functional groups for reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Boc-aminophenyl)-2-methylbenzoic acid involves the cleavage of the Boc group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, including enzyme catalysis and protein binding. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

    3-(4-Aminophenyl)-2-methylbenzoic acid: Lacks the Boc protection, making it more reactive but less stable.

    3-(4-Boc-aminophenyl)benzoic acid: Similar structure but without the methyl group, affecting its reactivity and solubility.

    4-(Boc-aminophenyl)boronic acid: Contains a boronic acid group instead of the benzoic acid moiety, used in different types of chemical reactions.

Uniqueness: 3-(4-Boc-aminophenyl)-2-methylbenzoic acid is unique due to the presence of both the Boc-protected amino group and the methylbenzoic acid moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-15(6-5-7-16(12)17(21)22)13-8-10-14(11-9-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIIUVAEZMEIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.